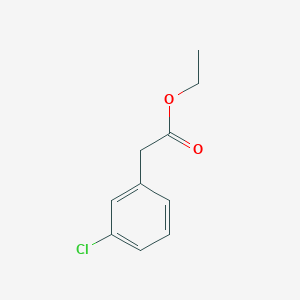

Ethyl 2-(3-chlorophenyl)acetate

描述

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of modern organic synthesis, the demand for efficient and selective methods to construct complex molecular architectures is ever-increasing. Ethyl 2-(3-chlorophenyl)acetate serves as a crucial building block in this endeavor. Its utility stems from the reactivity of its ester and methylene (B1212753) groups, as well as the potential for further functionalization of the aromatic ring.

The presence of the chlorine atom on the phenyl ring is of particular importance. It can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions and can also be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse functionalities. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Foundational Significance in Synthetic and Biological Applications

The foundational significance of this compound lies in its role as a precursor to a variety of more complex molecules with diverse applications. It is a key starting material for the synthesis of compounds with potential biological activities. For instance, it has been utilized in the development of potential immunosuppressive agents. biosynth.com Research has shown that derivatives of this compound can inhibit the production of antibodies and T cells. biosynth.com

Furthermore, the compound is a precursor for the synthesis of intermediates used in the creation of non-sedating H1 receptor antagonists, such as loratadine (B1675096). google.com The synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, a key intermediate for loratadine, can be achieved from precursors derived from this compound. google.com

The versatility of this compound is further highlighted by its use in the synthesis of various heterocyclic compounds. For example, it can be used to create quinazolinone derivatives, which are known to possess a wide range of biological activities. nih.gov

Chemical Properties and Synthesis

The utility of this compound in chemical synthesis is underpinned by its distinct chemical properties and the various methods available for its preparation.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| CAS Number | 14062-29-4 |

| Physical Form | Pale-yellow to Yellow-brown Liquid |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)CC1=CC(=CC=C1)Cl |

| InChI Key | SLNHJHHDMDGTGB-UHFFFAOYSA-N |

Data sourced from multiple references. biosynth.comuni.lusigmaaldrich.comsigmaaldrich.com

The most common and straightforward method for synthesizing this compound is the Fischer esterification of 3-chlorophenylacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. This method is known for its simplicity, high yield, and scalability.

Alternative synthetic routes include the nucleophilic substitution of 3-chlorobenzyl halides with an ethyl acetate (B1210297) enolate or a related carbanion. This approach offers flexibility in the choice of starting materials and reaction conditions.

Research Findings

Recent research has further expanded the synthetic utility and biological relevance of this compound and its derivatives. Studies have explored its use in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used as a starting material for the synthesis of compounds investigated for their immunosuppressive activity. biosynth.com These compounds are reported to act by inhibiting the production of antibodies and T-cells. biosynth.com

Moreover, the versatility of the 3-chlorophenylacetate scaffold is demonstrated in the synthesis of various heterocyclic systems. The reaction of related phenylacetic acid derivatives with other reagents can lead to the formation of complex molecules with potential biological activity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(3-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNHJHHDMDGTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429056 | |

| Record name | ethyl 2-(3-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-29-4 | |

| Record name | ethyl 2-(3-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-chlorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 3 Chlorophenyl Acetate

Established Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorophenyl)acetate can be achieved through several well-established chemical transformations. These methods are foundational in organic synthesis and are widely employed for their reliability and scalability.

Esterification and Esterification Analogs

The most direct and classic method for synthesizing this compound is the Fischer-Speier esterification of 3-chlorophenylacetic acid with ethanol (B145695). wikipedia.org This acid-catalyzed reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is often used, or the water byproduct is removed. wikipedia.orgorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org The nucleophilic oxygen of the ethanol then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. wikipedia.orgorganic-chemistry.org

Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.org The reaction is typically carried out by refluxing the carboxylic acid and alcohol, with reaction times ranging from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org While this method is simple and generally provides high yields, it can sometimes be limited by the equilibrium nature of the reaction. wikipedia.org

An alternative approach involves the reaction of 2-(3-chlorophenyl)acetyl chloride with ethanol. This method avoids the equilibrium limitations of Fischer esterification and typically proceeds under milder conditions, often at room temperature in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer-Speier Esterification | 3-Chlorophenylacetic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Reflux | Simple, well-established, high yield and purity, scalable. wikipedia.org | Equilibrium-limited, may require excess alcohol or water removal. wikipedia.org |

| From Acyl Chloride | 2-(3-chlorophenyl)acetyl chloride, Ethanol | Base (e.g., Pyridine), Room Temperature | Avoids equilibrium, milder conditions. | Requires prior synthesis of the acyl chloride. |

Carbonyl Condensation and Related Coupling Reactions

While not a direct route to this compound itself, carbonyl condensation reactions are crucial for synthesizing precursors and analogs. For instance, the Darzens condensation of 3-chlorobenzaldehyde (B42229) with ethyl chloroacetate (B1199739) can produce ethyl 3-(3-chlorophenyl)glycidate. researchgate.net This reaction is often carried out under phase-transfer catalysis conditions, which facilitate the reaction between the aqueous and organic phases. researchgate.netwikipedia.orgresearchgate.net

Palladium-catalyzed coupling reactions also offer a pathway to related structures. For example, the Sonogashira coupling of aryl halides with terminal acetylenes is a well-known method for forming carbon-carbon bonds. mdpi.org While not directly applicable to the synthesis of the target molecule, this methodology is important in the broader context of synthesizing substituted phenylacetates.

Functional Group Interconversions on the Chlorophenyl Moiety

Functional group interconversions on the chlorophenyl ring or the acetate (B1210297) side chain represent another synthetic strategy. organic-chemistry.org For example, a precursor molecule could be synthesized and then the chloro-substituent or the ester group could be introduced in a later step. However, for a relatively simple molecule like this compound, direct synthesis via esterification is generally more efficient.

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These advanced strategies are also being applied to the synthesis of this compound and its derivatives.

Chemo-, Regio-, and Stereoselective Synthesis

The principles of chemo-, regio-, and stereoselectivity are critical in modern organic synthesis, allowing for the precise construction of complex molecules. nih.gov While the synthesis of this compound itself does not present significant stereochemical challenges, the synthesis of its more complex derivatives often requires highly selective methods. For instance, the development of chiral phase-transfer catalysts has enabled the enantioselective alkylation of glycine (B1666218) derivatives, a reaction type that could be adapted for the synthesis of chiral analogs of this compound. researchgate.net

Green Chemistry Approaches in Synthetic Protocol Development

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve several approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Phase-transfer catalysis is a prime example of a green technique as it can minimize the need for organic solvents and often uses water as a phase. wikipedia.orgresearchgate.net Recent research has also explored the use of deep eutectic solvents as recyclable catalysts for esterification reactions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The direct esterification of 3-chlorophenylacetic acid has good atom economy, with water being the only byproduct. wikipedia.org

One notable green approach is the use of phase-transfer catalysts (PTCs) in esterification and other reactions. wikipedia.orgresearchgate.netslideshare.net PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), enabling reactions to proceed under milder conditions and often with higher yields and selectivity. wikipedia.orgoperachem.com This methodology is particularly relevant for reactions involving ionic species, which are often soluble in water but not in organic solvents where the substrate is dissolved. wikipedia.org

Scale-Up Considerations and Industrial Synthesis Challenges

The industrial production of this compound predominantly relies on the Fischer-Speier esterification, a robust and well-established method. wikipedia.org This process involves the direct esterification of 3-chlorophenylacetic acid with ethanol in the presence of an acid catalyst. While straightforward, scaling this reaction from the laboratory to an industrial setting presents several challenges that must be carefully managed to ensure efficiency, safety, and cost-effectiveness.

The core of the industrial synthesis is the acid-catalyzed reaction where a proton from a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. wikipedia.orgorganic-chemistry.org This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by ethanol. organic-chemistry.org The subsequent elimination of a water molecule yields the final ester product. wikipedia.org

A primary challenge in the industrial synthesis is the reversible nature of the Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org The reaction exists in an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water). masterorganicchemistry.com To achieve high conversion rates suitable for industrial production, the equilibrium must be shifted toward the product side. This is typically accomplished in two ways:

Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive one (ethanol), drives the reaction forward according to Le Châtelier's principle. masterorganicchemistry.com Studies have shown that increasing the molar ratio of alcohol to acid can dramatically increase the ester yield. For instance, using a 10-fold excess of ethanol can push the yield to as high as 97%. masterorganicchemistry.com

Removal of Water: Continuously removing water as it is formed is another effective strategy. wikipedia.org In an industrial setting, this is often achieved through azeotropic distillation using a Dean-Stark apparatus, where a non-polar solvent like toluene (B28343) or hexane (B92381) is added to form an azeotrope with water. wikipedia.org Alternatively, drying agents such as molecular sieves can be used. wikipedia.org

Other critical parameters that require optimization for scale-up include reaction temperature, catalyst concentration, and reaction time. Typical temperatures for this esterification range from 60–110 °C, and reaction times can vary from 1 to 10 hours. wikipedia.org Furthermore, advanced reactor technologies, such as high-shear mechanical devices, may be employed to enhance the mixing of reactants, which can lead to reduced reaction times and potentially lower energy consumption. google.com

Post-reaction processing is another significant consideration. Purification of the crude product to meet commercial specifications often requires distillation or chromatography to remove unreacted starting materials, the catalyst, and any byproducts. While alternative multi-step synthetic routes exist, they often involve hazardous reagents like sodium cyanide, posing significant safety risks and generating substantial chemical waste, which limits their application on an industrial scale. Therefore, the direct Fischer esterification remains the preferred industrial method due to its relative simplicity, high yield, and more favorable environmental profile.

| Parameter | Typical Conditions/Considerations | Impact on Scale-Up | Source |

|---|---|---|---|

| Reactants | 3-chlorophenylacetic acid, Ethanol | Ethanol is often used in large excess to drive the reaction equilibrium. | masterorganicchemistry.com |

| Catalyst | Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH) | Catalyst choice and concentration affect reaction rate and require neutralization/removal during workup. | wikipedia.orgorganic-chemistry.org |

| Temperature | 60–110 °C | Requires precise temperature control to optimize reaction rate while minimizing side reactions. | wikipedia.org |

| Reaction Time | 1–10 hours | Optimization is key to maximizing throughput in an industrial plant. | wikipedia.org |

| Equilibrium Shift | Removal of water (e.g., Dean-Stark trap) or use of excess ethanol. | Crucial for achieving high yields (>95%) necessary for commercial viability. | wikipedia.orgmasterorganicchemistry.com |

| Purification | Distillation or chromatography | Energy-intensive step required to achieve high purity of the final product. |

Chiral Synthesis and Stereochemical Control

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogs and derivatives, which are often intermediates in the development of pharmacologically active compounds. units.it Asymmetric synthesis aims to produce a specific stereoisomer, which can have significantly different biological activity compared to its enantiomer.

Enantioselective Preparation of Chiral Analogs and Intermediates

The enantioselective synthesis of molecules structurally related to this compound involves creating a stereocenter with a defined three-dimensional arrangement. This is achieved using chiral catalysts, reagents, or starting materials.

A common strategy involves the modification of the core structure to introduce chirality. For example, the synthesis of chiral amino acid analogs, such as enantiomerically pure (S)-α-amino-(2-chlorophenyl)acetic acid, can be accomplished through the enantioselective hydrolysis of a racemic precursor. researchgate.net More complex chiral analogs, like Ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate, are synthesized via coupling reactions where reaction parameters such as temperature and solvent polarity are carefully controlled to achieve high yields of the desired product.

Highly complex molecular architectures can also be constructed. For instance, the enantioselective synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids, which are structurally intricate analogs, can be initiated from a prochiral aldehyde-diester. mdpi.com The process involves a key step of stereoselective desymmetrization, demonstrating how a non-chiral starting material can be transformed into a complex chiral product. mdpi.com These methods highlight the versatility of modern organic synthesis in creating specific, single-enantiomer compounds for various applications.

| Chiral Analog/Intermediate | Synthetic Approach | Key Transformation | Source |

|---|---|---|---|

| (S)-α-amino-(2-chlorophenyl)acetic acid | Enantioselective hydrolysis | Enzyme-catalyzed hydrolysis of a racemic N-phenylacetyl derivative. | researchgate.net |

| Ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate | Coupling reaction | Coupling of a tetrazole intermediate under controlled temperature. | |

| Spiro[indolizidine-1,3′-oxindole] alkaloids | Multi-step synthesis | Stereoselective desymmetrization of a prochiral aldehyde-diester. | mdpi.com |

Kinetic Resolution of Racemic Mixtures of Related Compounds

Kinetic resolution is a powerful technique for separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual components. wikipedia.org This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, converting into a new product, while the less reactive enantiomer remains largely unreacted. wikipedia.org This allows for the separation of the enantioenriched starting material from the newly formed product.

A significant limitation of kinetic resolution is that the maximum theoretical yield for the recovery of a single enantiomer of the starting material is 50%. unipd.it Despite this, the method is widely used due to its practicality for obtaining enantiopure substances. nih.gov

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic esters and alcohols that are structurally related to this compound. units.itnih.gov For example, in a process known as enzymatic hydrolysis, a lipase (B570770) can selectively hydrolyze one enantiomer of a racemic ester to its corresponding carboxylic acid, leaving the other ester enantiomer untouched. nih.gov Similarly, the kinetic resolution of racemic alcohols can be achieved through enantioselective acylation, where a lipase catalyzes the transfer of an acyl group to only one of the alcohol enantiomers. researchgate.net For instance, the resolution of racemic amines like (±)-8-amino-5,6,7,8-tetrahydroquinoline has been successfully demonstrated using Candida antarctica lipase B (CALB), yielding both the unreacted amine and the acylated product with high enantiomeric excess. wikipedia.org

| Racemic Compound Type | Method | Catalyst/Reagent | Outcome | Source |

|---|---|---|---|---|

| Racemic Esters | Enzymatic Hydrolysis | Lipases (e.g., from Aspergillus terreus) | One enantiomer is hydrolyzed to a carboxylic acid, leaving the other ester enantiomer enantioenriched. | nih.gov |

| Racemic Alcohols | Enzymatic Acylation | Lipases (e.g., from Pseudomonas fluorescens) | One enantiomer is acylated to an ester, leaving the other alcohol enantiomer enantioenriched. | researchgate.netscilit.com |

| Racemic Amines | Enzymatic Acylation | Candida antarctica lipase B (CALB) | Separation of acylated amine product and unreacted amine, both with high enantiomeric excess. | wikipedia.org |

| Racemic Epoxides | Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co complexes | One enantiomer is opened to a diol, leaving the other epoxide enantiomer enantioenriched. | wikipedia.org |

Biocatalytic Transformations for Asymmetric Synthesis

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations, often with unparalleled stereochemical control under mild, environmentally friendly conditions. nih.govresearchgate.net This approach has become a cornerstone of modern asymmetric synthesis, particularly for producing chiral intermediates for the pharmaceutical industry.

Lipases are among the most widely used enzymes for the synthesis of chiral compounds related to this compound. They are particularly effective in the kinetic resolution of racemic esters and their precursors. researchgate.netnih.gov For example, the lipase-mediated transesterification of methyl 2-chloromandelate, a compound structurally similar to the core of the target molecule, provides an efficient route to the enantiomerically pure (R)-enantiomer. researchgate.net A significant advancement in making these processes industrially viable is the use of immobilized enzymes. Immobilizing an enzyme, such as the Talaromyces thermophilus lipase, onto a solid support like an epoxy resin enhances its stability and allows for it to be easily recovered and reused over multiple reaction cycles, which is crucial for cost-effective, large-scale production. nih.gov

Beyond lipases, other classes of enzymes are also employed for asymmetric synthesis. Transaminases, for instance, are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. nih.gov A landmark example is the industrial synthesis of the antidiabetic drug Sitagliptin, where a highly engineered transaminase directly converts a prositagliptin ketone into the desired chiral amine with excellent enantioselectivity, replacing a process that previously relied on a rhodium-based chemical catalyst. nih.govresearchgate.net This highlights the potential of biocatalysis to provide efficient and sustainable manufacturing routes for complex chiral molecules.

| Enzyme Class | Transformation | Substrate Example | Product Example | Source |

|---|---|---|---|---|

| Lipase | Hydrolytic Kinetic Resolution | Racemic N-phenylacetyl-2-chlorophenylglycine | (S)-α-amino-(2-chlorophenyl)acetic acid | researchgate.net |

| Lipase (Immobilized) | Hydrolytic Kinetic Resolution | Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | nih.gov |

| Lipase | Transesterification | Racemic methyl 2-chloromandelate | (R)-methyl 2-chloromandelate | researchgate.net |

| Transaminase | Asymmetric Amination | Prochiral Ketone (Prositagliptin) | Chiral Amine (Sitagliptin) | nih.govresearchgate.net |

Reactivity and Organic Transformation Studies of Ethyl 2 3 Chlorophenyl Acetate

Fundamental Reaction Mechanisms and Kinetics

The reactivity of ethyl 2-(3-chlorophenyl)acetate is primarily centered around the ester functional group and the aromatic ring. The chlorine substituent at the meta position of the phenyl ring influences the electronic distribution, which in turn affects the compound's chemical behavior.

Nucleophilic Substitution Reactions

The ester moiety of this compound is susceptible to nucleophilic attack. This class of reactions involves the displacement of the ethoxy group (-OCH2CH3) by a variety of nucleophiles. These reactions are fundamental to the synthesis of numerous derivatives.

Common nucleophilic substitution reactions include:

Aminolysis: Reaction with amines to form amides.

Hydrazinolysis: Reaction with hydrazine (B178648) to produce hydrazides.

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield 3-chlorophenylacetic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

The general mechanism for these reactions involves the nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group, regenerating the carbonyl double bond. The reactivity of the nucleophile and the reaction conditions play a crucial role in determining the outcome and rate of the substitution.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The hydrolysis of esters like this compound is a well-studied process. The reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is typically an irreversible process that follows second-order kinetics. The rate of reaction is dependent on the concentration of both the ester and the hydroxide (B78521) ion. uv.esresearchgate.netbue.edu.eg The generally accepted mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon. uv.es

Acid-catalyzed hydrolysis: This is a reversible reaction. The kinetics are more complex and can be influenced by the concentrations of the ester, water, and the acid catalyst.

Studies on the hydrolysis of ethyl acetate (B1210297) have shown that the rate constant is influenced by temperature, with an activation energy of approximately 11.56 kcal/mol. uv.es

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol. scholaris.ca The reaction is typically catalyzed by an acid or a base. The kinetics of transesterification can be influenced by factors such as the molar ratio of reactants, temperature, and the type of catalyst used. semanticscholar.orgunl.edu For instance, in the transesterification of ethyl acetate with methanol, the catalytic activity of different acidic ion exchange resins was found to be dependent on their degree of crosslinking. semanticscholar.org The reaction often involves a two-phase system initially, and the formation of an emulsion can affect the reaction rate. scholaris.caunl.edu

| Reaction | Catalyst | Key Kinetic Parameters |

| Base-catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH) | Second-order kinetics, irreversible. uv.esresearchgate.netbue.edu.eg |

| Acid-catalyzed Hydrolysis | Acid (e.g., H2SO4) | Reversible, complex kinetics. |

| Transesterification | Acid or Base | Influenced by reactant ratio, temperature, and catalyst type. semanticscholar.orgunl.edu |

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, although the conditions required for these reactions differ significantly.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The chlorine atom is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene (B151609). It is, however, an ortho-, para-director. wikipedia.orguci.edu This means that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom. The meta-directing effect of the acetyl group further complicates the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus not prone to attack by nucleophiles. However, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The chlorine atom itself is not a strong enough deactivating group to facilitate SNAr on its own. For SNAr to occur on the chlorophenyl ring of this compound, the presence of additional, powerful electron-withdrawing groups, typically positioned ortho or para to the chlorine leaving group, would be necessary to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgyoutube.com

Derivatization and Functional Group Modifications

The ester functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. These modifications are crucial for altering the compound's physical, chemical, and biological properties.

Synthesis of Amide, Hydrazide, and Other Carboxyl Derivatives

Amides: The conversion of this compound to the corresponding amides can be achieved by reaction with ammonia (B1221849) or primary/secondary amines. libretexts.org This reaction, known as aminolysis, can be performed directly, sometimes requiring heat, or by first converting the ester to a more reactive acyl chloride. libretexts.orgfishersci.it The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate the direct reaction between the corresponding carboxylic acid (3-chlorophenylacetic acid) and an amine. fishersci.it

Hydrazides: The reaction of this compound with hydrazine hydrate (B1144303) (NH2NH2) leads to the formation of 2-(3-chlorophenyl)acetohydrazide. researchgate.netnih.govnih.gov This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). researchgate.netgoogle.com The resulting hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and other derivatives. researchgate.net

Other Carboxyl Derivatives: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chlorophenylacetic acid, which can then be converted to other derivatives. For example, reaction with thionyl chloride (SOCl2) or oxalyl chloride can yield the highly reactive acyl chloride, which is a precursor for the synthesis of amides, and other esters. fishersci.it

| Derivative | Reagent(s) | Key Reaction Conditions |

| Amide | Ammonia, Primary/Secondary Amines | Direct reaction (heat) or via acyl chloride. libretexts.orgfishersci.it |

| Hydrazide | Hydrazine Hydrate | Reflux in ethanol. researchgate.netgoogle.com |

| Carboxylic Acid | Water (acid or base catalyzed) | Hydrolysis. |

| Acyl Chloride | Thionyl Chloride, Oxalyl Chloride | From the corresponding carboxylic acid. fishersci.it |

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The derivatives of this compound, particularly the hydrazides and other activated forms, are key starting materials for the synthesis of a variety of heterocyclic compounds. These cyclization reactions often involve intramolecular or intermolecular condensations to form stable ring systems.

For instance, hydrazides can be reacted with various electrophiles to construct five- and six-membered heterocyclic rings. Reaction with aldehydes or ketones can yield hydrazones, which can then undergo further cyclization. researchgate.net Similarly, reaction with carbon disulfide can lead to the formation of oxadiazole derivatives. nih.gov The methylene (B1212753) group adjacent to the carbonyl in this compound can also be activated for participation in condensation reactions. For example, reaction with a suitable diketone or its equivalent can lead to the formation of various carbocyclic and heterocyclic ring systems. These cyclization strategies are of significant interest in medicinal chemistry for the generation of novel molecular scaffolds.

Transformations of the Ethyl Ester Functionality

The ethyl ester group in this compound can undergo several key transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-chlorophenylacetic acid. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, such as sodium hydroxide. chemguide.co.uk This process is irreversible and generally preferred for its efficiency and the ease of separating the resulting carboxylate salt. libretexts.orgchemguide.co.uk

Transesterification: This process involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to form a different ester. The reaction is reversible, and an excess of the new alcohol is often used to shift the equilibrium towards the desired product. mdpi.com

Reduction: The ethyl ester can be reduced to the corresponding alcohol, 2-(3-chlorophenyl)ethanol. This transformation is a common reaction for esters.

Catalytic Processes Involving this compound

This compound is a valuable substrate in a range of catalytic reactions, including transition metal-mediated cross-coupling, organocatalysis, and biocatalysis.

Transition Metal-Mediated Coupling Reactions

The aryl chloride moiety of this compound makes it a suitable partner in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orgharvard.edu It is a widely used method for creating biaryl compounds. nih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While aryl chlorides can be challenging substrates, advancements in catalyst systems have expanded the scope of the Suzuki-Miyaura coupling to include them. organic-chemistry.org

Heck Coupling: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. chemie-brunschwig.chnrochemistry.com The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org It has largely replaced harsher, traditional methods for synthesizing aryl amines. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Organocatalytic Applications in Derivative Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for synthesizing derivatives of this compound. These catalysts can be used in various reaction types. For instance, organocatalysts can facilitate formal [3+2] cycloaddition reactions to construct complex heterocyclic structures. nih.gov Research has shown that organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting reactions for the synthesis of triazoles. acs.org

Biocatalytic Enhancements in Chemical Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.

Enzymatic Hydrolysis: Lipases and esterases are enzymes that can efficiently catalyze the hydrolysis of esters. For example, mycelia from fungi like Aspergillus oryzae have been shown to be effective biocatalysts for both the synthesis and hydrolysis of phenylacetate (B1230308) esters. scielo.br These biocatalytic methods offer an environmentally friendly alternative to traditional chemical hydrolysis.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Pharmaceutical Intermediate and Molecular Building Block

The utility of Ethyl 2-(3-chlorophenyl)acetate in synthetic chemistry stems from its identity as a molecular building block. The ester functionality and the chlorinated phenyl ring are amenable to a variety of chemical transformations, enabling the construction of more complex molecules with desired biological activities.

This compound and its parent acid are key starting materials for creating novel compounds with therapeutic potential. The phenylacetic acid framework is a component of several established drugs, including anti-inflammatory agents like diclofenac (B195802) and analgesics such as ibuprofen. mdpi.com The introduction of a chlorine atom, as in this compound, modifies the electronic and lipophilic properties of the molecule, providing a unique starting point for new drug candidates.

Research has shown that derivatives of chlorophenylacetic acid are crucial in synthesizing compounds with a range of biological effects. For instance, in the development of trypanosomacides for treating Chagas disease, a novel hit compound, 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide, was identified and subsequently optimized. nih.gov This highlights how the chlorophenylacetamide scaffold, directly related to this compound, serves as a foundation for potent antiparasitic agents. nih.gov

Furthermore, derivatives have been investigated for their anticancer properties. Phenylacetate (B1230308) derivatives are used to create 1,2,3-triazole-containing pharmacophores that act as potent and selective inhibitors of aromatase (CYP 450 19A1), a key target in breast cancer therapy. nih.govmcmaster.ca Platinum(IV) complexes incorporating halogenated phenylacetates, including 4-chlorophenylacetic acid, have demonstrated significant cytotoxicity against a panel of human cancer cell lines, in some cases proving much more potent than the established chemotherapy drug cisplatin. mdpi.com

A study on soluble epoxide hydrolase inhibitors also utilized 3-chlorophenylacetic acid to synthesize amide derivatives, demonstrating the compound's role as a building block in creating molecules with improved properties like water solubility. nih.gov

| Bioactive Compound Class | Core Structure Derived From | Therapeutic Target/Activity |

| Trypanosomacides | 2-(4-chlorophenyl)acetamide | Trypanosoma cruzi (Chagas Disease) nih.gov |

| Aromatase Inhibitors | Phenylacetate-derived 1,2,3-triazoles | Aromatase (CYP 450 19A1) nih.govmcmaster.ca |

| Anticancer Agents | Platinum(IV) with chlorophenylacetate ligands | Various cancer cell lines mdpi.com |

| Epoxide Hydrolase Inhibitors | 3-chlorophenylacetylaminobutyric acid | Soluble epoxide hydrolase nih.gov |

The value of a chemical intermediate is often demonstrated by its role in the synthesis of established, clinically used drugs. While direct synthesis of a major drug from this compound is not prominently documented, closely related structures are pivotal. For example, a key intermediate in many synthesis routes for the second-generation antihistamine loratadine (B1675096) is 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile. drpress.orgresearchgate.net The synthesis of this intermediate often involves precursors containing the 3-chlorophenyl moiety, showcasing the importance of this structural motif, which is central to this compound. google.com

Loratadine's tricyclic structure is built upon this foundation, and its clinical success underscores the utility of chlorophenyl derivatives as precursors for complex pharmaceutical agents. drpress.orgresearchgate.net Patents for loratadine synthesis frequently describe multi-step processes that rely on building blocks containing the characteristic chloro-substituted ring system. google.com

The application of phenylacetic acid derivatives extends beyond pharmaceuticals into the agrochemical sector. datavagyanik.com These compounds are critical intermediates for producing a variety of agrochemicals, including herbicides, pesticides, and fungicides, which are essential for protecting crops and enhancing agricultural output. datavagyanik.comdataintelo.com

Specifically, 2-chlorophenyl acetic acid, a close relative of the title compound, is employed in the production of auxins, which are a class of plant growth regulators that control various aspects of plant development. kajay-remedies.com The structural features of these derivatives allow for the creation of chemicals that can selectively target pests and weeds or promote healthy plant growth. dataintelo.comkajay-remedies.com Optically active phenylacetic acid derivatives are noted as valuable intermediates for both agrochemicals and pharmaceuticals. tandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. By systematically modifying a lead compound, chemists can identify the key structural features—the pharmacophore—responsible for its therapeutic effects and optimize them to enhance potency and selectivity while minimizing toxicity.

The phenyl ring and the acetate (B1210297) group of this compound offer multiple sites for modification, making its derivatives ideal for SAR studies. The position and nature of substituents on the phenyl ring can dramatically influence pharmacological efficacy.

A study on antagonists for the free fatty acid receptor 2 (FFA2) provides a clear example. Starting with a compound containing a 3-chlorophenylacetic acid moiety (analogous to the core of this compound), researchers found that moving the chloro-substituent to the ortho- or para- position resulted in a three-fold decrease in potency. sdu.dk Removing the chlorine atom altogether caused a minor loss in potency but improved the ligand lipophilicity efficiency. sdu.dk This demonstrates that the meta- position of the chlorine is optimal for activity in this specific target.

In another example, SAR exploration of benzimidazole (B57391) phenylacetamides as trypanosomacides revealed that modifications to both the phenylacetamide portion and other parts of the molecule significantly impacted activity against T. cruzi. nih.gov Similarly, studies on phenylazole derivatives as antimicrobials showed that having two aryl substituents on the core ring was important for high potency and that a 4-chlorophenyl group could enhance activity four-fold compared to an unsubstituted phenyl group. wur.nl

The following table summarizes SAR findings for derivatives based on a chlorophenylacetic acid scaffold targeting the FFA2 receptor.

| Compound Modification (Relative to meta-chloro) | Target Receptor | Resulting Potency (pIC50) | Change in Potency |

| Reference: meta-chloro | hFFA2 | 6.65 | - |

| ortho-chloro substituent | hFFA2 | 6.13 | ~3-fold decrease sdu.dk |

| para-chloro substituent | hFFA2 | 6.18 | ~3-fold decrease sdu.dk |

| Unsubstituted (no chlorine) | hFFA2 | 6.46 | Minor decrease sdu.dk |

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. chemicalbook.com Once a pharmacophore is identified, it serves as a template for designing new molecules or screening databases for compounds with a higher probability of being active. This process is a cornerstone of lead optimization, where a promising but imperfect "hit" compound is refined into a preclinical candidate. biosynth.com

Derivatives of phenylacetate have been used to develop such models. In one study, a pharmacophore model for glucagon-like peptide 1 receptor (GLP-1R) agonists was generated, which identified the acetate group of a hit compound, a 3-(imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivative, as a potentially important feature for activity. In another effort, researchers developing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives as anticancer agents generated a shared pharmacophore model from their most active compounds. The model revealed that a key hydrophobic feature distinguished the active molecules from the inactive ones, suggesting this feature was crucial for binding to the biological target. arabjchem.org

Investigation of Biological Activities of this compound and its Analogs

The scaffold of this compound serves as a foundational structure for the development of novel therapeutic agents. Research into this compound and its derivatives has revealed a spectrum of biological activities, highlighting its potential in various fields of medicine.

While comprehensive studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, investigations into its structural analogs have shown promising results. The core structure is viewed as a valuable pharmacophore that can be modified to enhance antimicrobial potency.

For instance, derivatives incorporating a tetrazole ring, such as Ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate, have demonstrated notable antimicrobial activity. Research indicates that the positioning of the chloro group on the phenyl ring is a critical determinant of biological efficacy. Specifically, the 3-chloro-substituted analog has been observed to exhibit higher antimicrobial activity compared to its 4-chloro counterpart, a phenomenon attributed to more favorable binding interactions at the molecular target.

The exploration of such analogs suggests that the ethyl 2-(phenyl)acetate framework is a viable starting point for designing new antibacterial and antifungal agents. The data from these related compounds underscore the potential for developing potent antimicrobial drugs through targeted chemical modifications of the parent molecule.

Table 1: Antimicrobial Activity of this compound Analog

This compound has been reported to exhibit moderate cytotoxic effects against various cancer cell lines. This selective toxicity suggests its potential as a foundational molecule for anticancer drug development. The degree of cytotoxicity appears to be dependent on the specific cell line, indicating a selective mechanism of action.

Further research into its analogs has yielded more specific data. For example, carbamate (B1207046) derivatives have been synthesized and evaluated for their antiproliferative effects. One such analog, benzyl (B1604629) (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate, has shown significant inhibitory activity, with IC₅₀ values comparable to established chemotherapy agents like galanthamine (B1674398) in certain assays. These findings reinforce the importance of the 3-chlorophenyl group in designing cytotoxic agents. The research on these derivatives provides a strong rationale for the continued exploration of this chemical class in oncology.

Table 2: Cytotoxic Activity of Analogs of this compound

This compound has been identified as an inhibitor of several key enzymes and a ligand for specific receptors, indicating its therapeutic potential for a range of conditions.

Notably, the compound has demonstrated significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). evitachem.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a primary strategy in the management of Alzheimer's disease. In different assays, this compound exhibited an IC₅₀ value in the range of 10 to 20 μM for AChE inhibition. evitachem.com

Furthermore, research has identified this compound as a competitive antagonist of the histamine (B1213489) H1 receptor. acs.org H1 receptor antagonists are commonly used to treat allergic reactions. The ability of this compound to competitively block the H1 receptor suggests its potential use in managing allergic conditions and as a bronchodilator in asthma models. acs.org

Table 3: Enzyme and Receptor Interactions of this compound

Significant immunomodulatory effects have been attributed to this compound. Studies in murine models have shown that this orally active small molecule possesses potent immunosuppressive activity. acs.org It has been observed to inhibit the production of antibodies and T cells. acs.org

A key mechanism underlying its immunomodulatory action is the blocking of interleukin-4 (IL-4) production. acs.org IL-4 is a cytokine crucial for the activation of eosinophils, which are implicated in allergic inflammation and asthma. By inhibiting IL-4, the compound can potentially mitigate the inflammatory cascade associated with these conditions. acs.org Additionally, some research suggests that the compound may exert anti-inflammatory effects through the modulation of cyclooxygenase (COX) enzymes, which are central to the inflammatory response pathway. evitachem.com

Elucidation of Pharmacological Mechanisms of Action

Understanding the specific molecular interactions of this compound is crucial for its development as a therapeutic agent. Research has begun to uncover the pharmacological pathways through which it exerts its biological effects.

The biological activity of this compound is a result of its interaction with specific molecular targets. evitachem.com Based on in vitro and in vivo studies, several key targets have been identified and validated:

Cholinesterases (AChE and BChE): The compound has been confirmed as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. evitachem.com By blocking these enzymes, it increases the levels and duration of action of acetylcholine in the neuronal synapse, which is a validated mechanism for treating cognitive decline in neurodegenerative diseases. evitachem.com

Histamine H1 Receptor: It acts as a competitive antagonist at this receptor. acs.org This interaction blocks the effects of histamine, providing a clear mechanism for its potential antiallergic and bronchodilatory effects. acs.org

Immune System Cells: Its immunosuppressive effects are linked to its ability to bind to antibody-producing cells within the spleen. acs.org This interaction leads to a downstream cascade that includes the inhibition of T-cell production and the blockade of cytokine release, specifically Interleukin-4. acs.org

The identification of these molecular targets provides a solid foundation for the rational design of more potent and selective derivatives of this compound for a variety of therapeutic applications.

Modulation of Intracellular Signaling Pathways

The core structure of this compound is found within larger molecules designed to modulate critical intracellular signaling pathways implicated in various diseases. Research into these derivatives highlights potential, albeit indirect, applications for this chemical scaffold in influencing cellular behavior and function.

One area of investigation involves the synthesis of compounds with potential anticancer properties that induce apoptosis, or programmed cell death. For instance, derivatives incorporating a benzo[b]thiophene moiety, which can be synthesized from related starting materials, have been shown to induce apoptosis in cancer cell lines. nih.gov One such derivative, Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was found to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.govresearchgate.net Flow cytometry analysis revealed that this induction of apoptosis is associated with cell cycle arrest, specifically an increase in the population of cells in the G2/M and S phases, which can result from the degradation of genetic material. nih.gov While these activities are attributed to a more complex molecule, they underscore the utility of the ethyl acetate scaffold as a starting point for developing agents that can interfere with cancer cell proliferation pathways.

Furthermore, derivatives of related chemical structures have been designed to target specific kinases, which are pivotal enzymes in cell signaling. P21-activated kinases (PAKs) are a family of enzymes that play a central role in oncogenic signaling pathways, regulating cell proliferation, survival, and motility. sigmaaldrich.com For example, a novel inhibitor with a tetrahydrobenzofuro[2,3-c]pyridine core was identified as a potent and selective allosteric inhibitor of PAK4, a member of the PAK family. nih.gov This demonstrates that scaffolds related to the phenylacetate structure can be elaborated into potent and specific modulators of key signaling nodes in cancer.

The potential immunosuppressive activity of compounds related to this compound suggests another mode of signaling modulation. The function of immune cells, such as T-lymphocytes, is highly dependent on intracellular signaling cascades initiated by cell surface receptors. The voltage-gated potassium channel Kv1.3, for example, is critical for leukocyte activation and Ca²⁺ signaling. nih.gov While direct inhibition of Kv1.3 by this compound has not been reported, some second-generation antihistamines are known to suppress these channel currents, thereby exerting immunomodulatory effects. nih.gov This suggests a potential, yet unexplored, avenue for how phenylacetate derivatives might influence immune signaling pathways.

Interactions with Key Biological Macromolecules

The therapeutic effect of a drug is contingent on its interaction with specific biological macromolecules, such as receptors and enzymes. The chemical structure of this compound serves as a foundation for molecules designed to bind to such targets with high affinity and specificity.

Histamine H1 Receptor

A significant area of pharmaceutical research for structurally related compounds is the development of antagonists for the histamine H1 receptor. researchgate.net The H1 receptor is a G-protein coupled receptor (GPCR) that mediates allergic and inflammatory responses when activated by histamine. nih.gov Antagonists block this interaction, providing relief from allergy symptoms. nih.gov While the direct binding affinity of this compound for the H1 receptor is not documented in available literature, derivatives containing the chlorophenyl moiety have been explored as H1 receptor ligands. For example, a series of 2-dimethylamino-5-(6)-phenyl-1,2,3,4-tetrahydronaphthalene derivatives were synthesized and evaluated for their H1 receptor affinity. researchgate.net Notably, meta-substitution on the phenyl ring, such as with a chloro group, was found to significantly influence binding affinity. researchgate.net

Molecular modeling studies have identified the key interaction points within the H1 receptor's binding pocket. The binding of the natural ligand, histamine, involves a critical electrostatic interaction between its ammonium (B1175870) group and the side chain of an aspartate residue (Asp107). nih.gov Antagonists are designed to occupy this pocket and interact with these and other key residues to prevent histamine binding.

P21-Activated Kinases (PAKs)

As mentioned, derivatives based on related scaffolds have been developed as inhibitors of P21-activated kinases. nih.gov These enzymes are crucial in signaling pathways that control cell growth and migration. sigmaaldrich.com The development of specific PAK inhibitors is an active area of cancer research. For instance, a novel allosteric inhibitor of PAK4, compound 13 (a tetrahydrobenzofuro[2,3-c]pyridine derivative), was shown to bind directly to the enzyme in a manner that is not competitive with ATP. nih.gov This interaction leads to the inhibition of the kinase's activity and subsequent suppression of tumor growth. The table below summarizes the inhibitory activity of this and other related PAK4 inhibitors.

| Compound | Target | Inhibitory Activity (IC50/Ki) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 13 (tetrahydrobenzofuro[2,3-c]pyridine derivative) | PAK4 | IC50: 0.38 µM | MIA PaCa-2 | nih.gov |

| Compound 13 (tetrahydrobenzofuro[2,3-c]pyridine derivative) | PAK4 | IC50: 0.50 µM | Pan02 | nih.gov |

| PF-3758309 | pan-PAKs | Ki: 18.7 nM | N/A | nih.gov |

| GNE-2861 | PAK4 | Ki: 3.3 nM | N/A | nih.gov |

Apoptosis-Related Proteins

The induction of apoptosis by derivatives of related ethyl esters points to interactions with macromolecules of the apoptotic cascade. For example, an in silico study of an active anticancer compound derived from an ethyl 2-aminothiophene-3-carboxylate scaffold suggested it acts as an agonist for JAK2 inhibitors, implying a potential interaction with the Janus kinase 2 enzyme, a critical component of cytokine signaling pathways that can influence cell survival. researchgate.netnih.gov The table below shows the cytotoxic activity of several such derivatives against cancer cell lines.

| Compound | Cytotoxic Activity (IC50) | Cell Line | Reference |

|---|---|---|---|

| Compound 4 (Acylated benzo[b]thiophene) | 23.2 µM | MCF-7 | nih.govnih.gov |

| Thieno[2,3-d]pyrimidine derivative | 23.2 to 95.9 µM (range for 12 compounds) | MCF-7 & HepG-2 | nih.gov |

Computational Chemistry and Theoretical Investigations of Ethyl 2 3 Chlorophenyl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of Ethyl 2-(3-chlorophenyl)acetate. These methods, primarily based on Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, offering a microscopic perspective on the molecule's characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scienceopen.com

A smaller energy gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. scienceopen.cominoe.ro For molecules containing similar functional groups, such as the 3-chlorophenyl moiety, DFT calculations have been employed to determine these values. For instance, a related Schiff base containing a 3-chlorophenyl group was found to have a HOMO-LUMO energy gap of 4.069 eV when calculated at the B3LYP/6–311++G(2d,2p) level. scienceopen.com Another study on ethyl 2-(3-benzoylthioureido)-acetate utilized the B3LYP/6-311++G(d,p) level of theory, which was found to be superior for calculating the HOMO-LUMO gap. nih.govlibretexts.org

The distribution of these orbitals is also informative. In a typical molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is often distributed over the ester group, highlighting its electron-accepting character.

Table 1: Representative Frontier Molecular Orbital Energies and Properties (Note: The following values are illustrative, based on calculations of structurally related compounds, as specific experimental or theoretical data for this compound is not available in the cited literature.)

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.3 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.1 |

| Ionization Potential (I) | -EHOMO | ~ 6.3 |

| Electron Affinity (A) | -ELUMO | ~ 2.2 |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.05 |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.25 |

These global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's stability and reactivity profile. scienceopen.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.

Red and Yellow Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are favorable for nucleophilic attack.

Green Regions: Represent neutral or zero potential areas. nih.gov

For this compound, the MEP map is expected to show the most negative potential (red) localized on the oxygen atoms of the carbonyl group (C=O) due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net The chlorophenyl ring would also exhibit a negative potential. The most positive potential (blue) would be found around the hydrogen atoms, particularly those of the ethyl group and the methylene (B1212753) bridge, making them susceptible to nucleophilic interaction. scienceopen.com This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals within a molecule. These interactions, known as hyperconjugation, lead to molecular stabilization. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction.

For this compound, significant hyperconjugative interactions are expected to involve the lone pairs of the oxygen atoms and the π-electrons of the phenyl ring. Key interactions would likely include:

Donation from the lone pairs of the carbonyl oxygen (n(O)) to the antibonding π* orbitals of adjacent bonds.

Donation from the lone pairs of the ester oxygen (n(O)) to adjacent antibonding σ* orbitals.

Interactions between the π orbitals of the phenyl ring and the antibonding π* orbitals within the ring, contributing to aromatic stability.

Fukui functions are powerful local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. semanticscholar.org By analyzing the change in electron density as an electron is added or removed, Fukui functions can pinpoint which atoms are most susceptible to different types of attack:

f+(r): For nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-(r): For electrophilic attack (electron donation). The atom with the highest f- value is the most probable site for an electrophile to attack.

f0(r): For radical attack.

For this compound, it is predicted that:

The carbonyl carbon of the ester group would possess the highest f+ value, marking it as the primary site for nucleophilic attack .

The carbon atoms of the phenyl ring and the carbonyl oxygen would likely have the highest f- values, indicating their susceptibility to electrophilic attack . researchgate.net

These theoretical descriptors are invaluable for predicting the regioselectivity of chemical reactions involving the molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, this compound) interacts with a macromolecular target, typically a protein or enzyme. These studies are fundamental in drug discovery and design, providing insights into binding modes and affinities.

Molecular docking simulations place the ligand into the binding site of a protein and calculate a score, such as binding affinity (measured in kcal/mol), which estimates the strength of the interaction. A more negative binding affinity indicates a more stable and favorable interaction. libretexts.org

While specific docking studies for this compound are not detailed in the available literature, it is a candidate for such analysis. Software like AutoDock Vina can be used to model its interactions with various enzymes, such as cytochrome P450, which is involved in metabolism. Studies on structurally similar compounds provide a framework for the expected outcomes. For example, a derivative of ethyl-6-(4-chlorophenyl) was docked against β-secretase, an enzyme implicated in Alzheimer's disease, revealing potential inhibitory activity. researchgate.net

A hypothetical docking study of this compound would involve:

Preparation of the Ligand and Receptor: Optimizing the 3D structure of the compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to predict the most stable binding poses of the ligand within the protein's active site.

Analysis of Interactions: Visualizing the binding pose to identify key intermolecular interactions, such as hydrogen bonds (e.g., with the ester's carbonyl oxygen), hydrophobic interactions (with the chlorophenyl ring), and van der Waals forces.

The results would predict the binding affinity and elucidate the specific amino acid residues involved in the interaction, guiding further experimental studies or chemical modifications to enhance binding.

Characterization of Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target. For this compound, molecular docking simulations can elucidate its potential to bind to various biological receptors.

The process involves preparing a 3D structure of the ligand (this compound) and the target receptor. Software like AutoDock Vina is then used to explore possible binding conformations of the ligand within the active site of the receptor. nih.gov The program calculates a binding affinity, typically in kcal/mol, which estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding. semanticscholar.org

Potential protein targets for this compound can be inferred from the activities of structurally similar molecules. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid are known to be anti-inflammatory agents that can selectively inhibit the COX-2 enzyme. researchgate.net Similarly, other small molecules are studied for their interaction with targets like the estrogen receptor (ER). semanticscholar.org Molecular docking studies of this compound against such receptors would involve placing the compound into the receptor's binding pocket and analyzing the resulting interactions.

Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the ester group's oxygen atoms could act as hydrogen bond acceptors, while the chlorophenyl ring could engage in hydrophobic and pi-pi stacking interactions with amino acid residues like phenylalanine or tyrosine in the active site. nih.gov The analysis provides specific details on which amino acid residues are involved in the binding, offering a rationale for the compound's potential biological activity and a roadmap for designing more potent derivatives. researchgate.net

Table 1: Representative Data from a Hypothetical Molecular Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Phe518 | Hydrogen Bond, Pi-Alkyl |

| Estrogen Receptor Alpha | -6.8 | Glu353, Leu384, Arg394 | Hydrogen Bond, Hydrophobic |

| Cytochrome P450 2D6 | -8.1 | Phe120, Asp301, Phe483 | Pi-Sigma, Pi-Anion, Alkyl |

Note: This table is illustrative and based on typical results from molecular docking studies on similar compounds.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties. journalijcar.org Web-based tools like SwissADME and pkCSM utilize a molecule's structure to calculate various physicochemical and pharmacokinetic parameters, flagging potential liabilities before resource-intensive synthesis and testing. researchgate.netrjptonline.org

For this compound, these tools can predict its drug-likeness based on established filters like Lipinski's Rule of Five. This rule suggests that poor permeation or absorption is more likely when a compound has a molecular weight >500 Da, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Key predicted properties for this compound would include:

Physicochemical Properties: Molecular Weight (MW), LogP (a measure of lipophilicity), and Topological Polar Surface Area (TPSA).

Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and its potential as a substrate or inhibitor of P-glycoprotein (P-gp). nih.gov

Drug-Likeness: Evaluation based on Lipinski, Ghose, and Veber rules to assess if the molecule has properties consistent with orally active drugs. inoe.ro

Toxicity: Predictions on whether the compound might inhibit crucial cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for metabolizing a majority of drugs. nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions.

Table 2: Predicted ADMET and Physicochemical Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 198.65 g/mol | Favorable (<< 500) |

| LogP (Consensus) | 2.85 | Optimal Lipophilicity |

| TPSA | 26.30 Ų | Good cell permeability |

| GI Absorption | High | Likely well-absorbed orally |

| BBB Permeant | Yes | Can cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be actively effluxed |

| CYP2D6 Inhibitor | Yes | Potential for drug interactions |

| Lipinski's Rule | 0 Violations | Good drug-likeness |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability |

Note: These values are representative predictions generated from common in silico tools like SwissADME.

Theoretical Spectroscopic Data Interpretation

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective for simulating and interpreting spectroscopic data. researchgate.net These simulations provide a direct link between a molecule's structure and its spectral signature.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations and Analysis

Theoretical vibrational spectra (FT-IR and FT-Raman) for this compound can be calculated using DFT methods, commonly with the B3LYP functional and a basis set like 6-311++G(d,p). scirp.org The calculation, performed on the molecule's optimized geometry, yields vibrational frequencies and intensities. These theoretical frequencies are often scaled by a factor (e.g., 0.983) to correct for anharmonicity and method limitations, allowing for a more accurate comparison with experimental data. mdpi.com

The analysis involves assigning calculated vibrational modes to specific molecular motions. Key expected vibrations for this compound include:

C=O Stretching: A strong, characteristic band for the ester carbonyl group, typically predicted in the 1730-1750 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl and methylene groups are found just below 3000 cm⁻¹. nih.gov

C-O Stretching: Ester C-O stretches are expected in the 1100-1300 cm⁻¹ range.

C-Cl Stretching: The vibration involving the chlorine atom is predicted at lower frequencies, typically in the 600-800 cm⁻¹ range.

Phenyl Ring Modes: C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. nih.gov

A Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode, confirming the assignments. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound (DFT/B3LYP)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3085 | Aromatic C-H Stretch | ν(C-H) |

| 2988 | Aliphatic C-H Stretch | νas(CH₃) |

| 1745 | Carbonyl Stretch | ν(C=O) |

| 1595 | Aromatic C=C Stretch | ν(C=C) |

| 1470 | CH₂ Scissoring | δ(CH₂) |

| 1250 | Ester C-O Stretch | νas(C-O-C) |

| 780 | C-Cl Stretch | ν(C-Cl) |

Note: These are representative frequencies based on DFT calculations for similar molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT (e.g., B3LYP/6-31G(d,p)), is a standard approach for calculating theoretical NMR chemical shifts (δ). modgraph.co.uk The method computes the isotropic magnetic shielding tensors for each nucleus, which are then referenced against a standard compound like Tetramethylsilane (TMS) to yield chemical shifts. researchgate.net

For this compound, predictions can be made for both ¹H and ¹³C nuclei.

¹H NMR: The protons on the ethyl group (-O-CH₂-CH₃) would appear as a quartet and a triplet, respectively. The methylene protons (-CO-CH₂-Ar) would appear as a singlet, shifted downfield by the adjacent carbonyl and aromatic ring. The aromatic protons would show complex splitting patterns in the 7.0-7.5 ppm range.